molecular formula C21H14F3N3O2S B2876140 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251599-53-7

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2876140
CAS RN: 1251599-53-7
M. Wt: 429.42
InChI Key: DBDBRKSSOAZWAH-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .


Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines .


Chemical Reactions Analysis

The synthesis of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones was carried out from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles .

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Compounds structurally related to 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, particularly the classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues, exhibit varying degrees of potency against human TS and DHFR, showcasing their potential as antitumor agents (Gangjee et al., 2008).

Radioactive Labeling for PET Imaging

In the field of positron emission tomography (PET) imaging, derivatives similar to 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide have been used. Specifically, DPA-714, a fluorine-containing compound within this series, was labeled with fluorine-18 for in vivo PET imaging. This highlights the utility of these compounds in molecular imaging, particularly for studying the translocator protein (18 kDa) (Dollé et al., 2008).

Antimicrobial Agents

A series of compounds structurally related to 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide have been synthesized for potential use as antimicrobial agents. These include various pyridines, pyrimidinones, oxazinones, and their derivatives. Some of these compounds have shown good antibacterial and antifungal activities, comparable to established reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Evaluation

Compounds with a structural framework similar to 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide have been evaluated for their potential as antitumor agents. For instance, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against the human breast adenocarcinoma cell line MCF7. Among these derivatives, some demonstrated mild to moderate antitumor activity (El-Morsy et al., 2017).

Cytotoxic Activity

Another research stream explored the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, modifying the pyrimidine ring with different aryloxy groups to find new anticancer agents. These compounds were tested on 60 cancer cell lines, and one compound in particular showed significant growth inhibition against eight cancer cell lines, indicating its potential as a cytotoxic agent (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-8-4-5-9-16(15)26-17(28)10-27-12-25-18-14(11-30-19(18)20(27)29)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDBRKSSOAZWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

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